molecular formula C14H14N2O6 B2551301 Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate CAS No. 2034383-84-9

Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate

Cat. No. B2551301
M. Wt: 306.274
InChI Key: VCCKPLBZEASLSN-UHFFFAOYSA-N
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Description

The compound "Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate" is a chemical entity that can be associated with a variety of research areas, including organic synthesis, medicinal chemistry, and materials science. Although none of the provided papers directly discuss this compound, they do provide insights into related chemical structures and reactions that can be useful for a comprehensive analysis.

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of organic compounds is often elucidated using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was confirmed using these methods, and further investigated using density functional theory (DFT) . These techniques would be essential in analyzing the molecular structure of "Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate" to ensure the correct synthesis and to understand its chemical behavior.

Chemical Reactions Analysis

The reactivity of a compound is influenced by its functional groups and molecular structure. The papers describe various chemical reactions, such as the oxidative photocyclization to synthesize benzo[a]carbazoles and the domino 1,3-dipolar cycloaddition for the synthesis of isoxazole derivatives . These reactions highlight the diverse reactivity of benzoate derivatives, which could be relevant when considering the chemical reactions of "Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate".

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound, such as solubility, melting point, and reactivity, are crucial for its practical applications. The anti-juvenile hormone activity of certain benzoate derivatives demonstrates the biological relevance of these compounds . Additionally, the crystal structure and molecular modeling can provide insights into the stability and reactivity of similar compounds . These aspects would be important in the analysis of the physical and chemical properties of "Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate".

Scientific Research Applications

Crystal Engineering and Material Science

Methyl 2-(carbazol-9-yl)benzoate, a related compound, has been studied for its unique crystallization behavior, demonstrating a phase transition under high pressure from a structure with eight molecules in the asymmetric unit to a more efficient packing arrangement. This research highlights the role of such compounds in understanding crystal engineering principles and designing materials with desired physical properties (Johnstone et al., 2010).

Medicine and Radiotracer Development

In the development of new PET radiotracers for imaging Alzheimer's disease, derivatives of methyl 3-((2,2-difluoro-5H-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]imidazol-6-yl)carbamoyl)benzoate were synthesized. These compounds are pivotal in creating diagnostic tools for neurodegenerative diseases, showcasing the application of such chemicals in advancing medical imaging technologies (Gao, Wang, & Zheng, 2018).

Antineoplastic and Antifilarial Agents

The synthesis and biological activity of certain alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives, including methyl 5-carbamoyl-1H-benzimidazole-2-carbamates, have shown significant in vivo antifilarial activity. This indicates the potential of similar compounds in developing new antineoplastic and antifilarial agents, contributing to the treatment of cancer and parasitic infections (Ram et al., 1992).

Supramolecular Chemistry

Research into substituted 4-pyrazolylbenzoates, compounds with structural similarities, has contributed to understanding hydrogen-bonded supramolecular structures. These studies provide insights into designing materials with specific dimensional properties for various applications, from drug delivery systems to molecular electronics (Portilla et al., 2007).

Aromatic Acid Degradation and Environmental Biotechnology

Benzoates and related compounds play a significant role in the degradation pathways of aromatic acids, crucial for environmental biotechnology. Research on Pseudomonas putida has shown that these compounds regulate the degradation of benzoate, methylbenzoate, and 4-hydroxybenzoate, demonstrating their importance in microbial metabolism and potential for bioremediation strategies (Cowles, Nichols, & Harwood, 2000).

properties

IUPAC Name

methyl 4-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylcarbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O6/c1-21-13(19)10-4-2-9(3-5-10)12(18)15-6-7-16-11(17)8-22-14(16)20/h2-5H,6-8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCCKPLBZEASLSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCCN2C(=O)COC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-((2-(2,4-dioxooxazolidin-3-yl)ethyl)carbamoyl)benzoate

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